![molecular formula C15H14N2O B2503061 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone CAS No. 341967-54-2](/img/structure/B2503061.png)
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenyl-substituted pyridines, such as 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, can be achieved through the reaction of N-phosphinyl-1-azaallyl anions with α,β-unsaturated carbonyl compounds. This process involves a sequence of Michael addition followed by an intramolecular aza-Horner-Wittig reaction. The N-phosphinyl-1-azaallyl anions act as a synthetic equivalent of primary vinylamines, which are crucial intermediates in the formation of the pyridine ring .
Molecular Structure Analysis
The molecular structure of phenyl-substituted pyridines is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring containing nitrogen. The specific compound would have additional phenyl and aziranyl groups attached to the pyridine core. While the provided data does not include direct information about the molecular structure of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, similar compounds have been characterized using techniques such as NMR and HRMS, which provide detailed information about the molecular framework and the nature of substituents .
Chemical Reactions Analysis
The chemical reactivity of phenyl-substituted pyridines includes their ability to undergo further functionalization through various organic reactions. For instance, the presence of the pyridine nitrogen can facilitate nucleophilic substitution reactions, while the phenyl rings can be modified through electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. These reactions can be used to introduce additional functional groups or to modify existing ones, thereby altering the physical and chemical properties of the compound .
Physical and Chemical Properties Analysis
Phenyl-substituted pyridines exhibit a range of physical and chemical properties that are influenced by their molecular structure. The aromatic nature of the pyridine and phenyl rings contributes to the stability and electronic properties of these compounds. The physical properties such as melting point, boiling point, and solubility are determined by the molecular weight and the nature of substituents on the aromatic rings. The chemical properties, including reactivity and acidity/basicity, are also affected by the presence of the nitrogen atom in the pyridine ring and the substituents attached to the aromatic system. Although the specific physical and chemical properties of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone are not detailed in the provided data, these general trends can be applied to predict its behavior .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Derivatives for Antimicrobial Activity : A study demonstrated the synthesis of derivatives from 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone, leading to compounds with potential antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
- Electrochemical Characterization : A novel synthesized azo dye, (E)-1-(4-((4-(phenylamino) phenyl)diazenyl)phenyl)ethanone, was electrochemically characterized using techniques like cyclic voltammetry, showing potential in dye manufacturing and electrochemical applications (Surucu, Abaci, & Seferoğlu, 2016).
Chemical Structure and Reactivity
- Hydrogen-bonding Patterns : Research on enaminones, like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealed insights into their hydrogen-bonding patterns, crucial for understanding molecular interactions in chemical and pharmaceutical research (Balderson, Fernandes, Michael, & Perry, 2007).
Potential in Drug Synthesis
- Key Intermediate in Etoricoxib Synthesis : A study discussed the synthesis of 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, a key intermediate in the production of the drug Etoricoxib, showcasing the compound's role in pharmaceutical manufacturing (Hai-ya, 2012).
Antibacterial Applications
- Microwave-Assisted Synthesis for Antibacterial Compounds : The microwave-assisted synthesis of compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone led to the development of molecules with significant antibacterial activity, highlighting the compound's role in creating new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
- Inhibitors for Carbon Steel Corrosion : Schiff bases derived from compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone were evaluated as corrosion inhibitors for carbon steel, indicating the compound's utility in industrial applications (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(2-pyridin-4-ylaziridin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-2-4-14(5-3-12)17-10-15(17)13-6-8-16-9-7-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWZPWCVIAXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
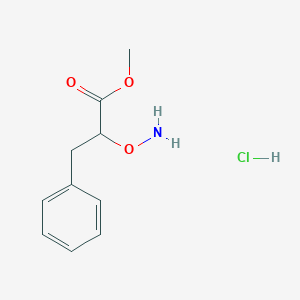
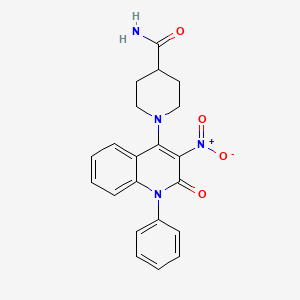

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

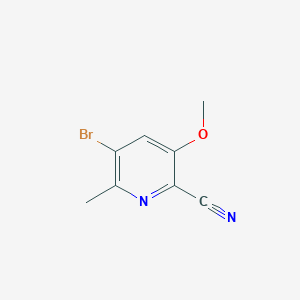
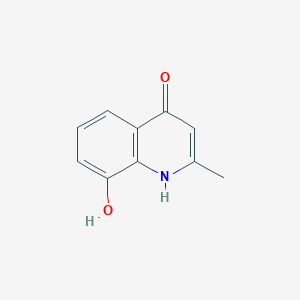
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
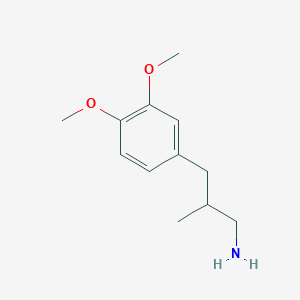
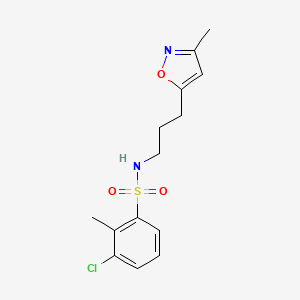
![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)
